

# Application Notes and Protocols for GNE-7915 In Vitro Kinase Assay

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## Compound of Interest

Compound Name: GNE-7915

Cat. No.: B15607299

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**GNE-7915** is a highly potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target.[3] **GNE-7915** acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain. This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **GNE-7915** against LRRK2 using the ADP-Glo™ Kinase Assay technology. Additionally, it summarizes the quantitative data regarding the potency and selectivity of **GNE-7915** and illustrates the LRRK2 signaling pathway.

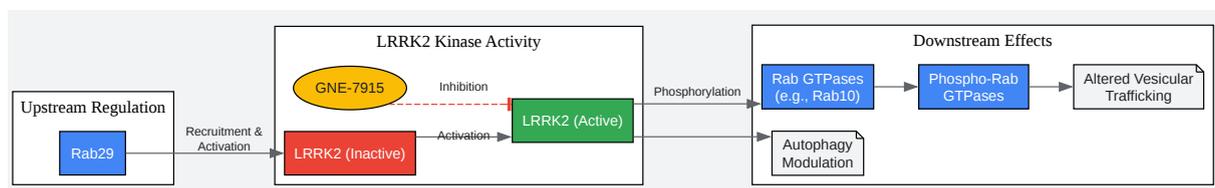
## Data Presentation

The inhibitory activity of **GNE-7915** has been characterized against LRRK2 and a panel of other kinases to determine its potency and selectivity.

Target	Assay Type	IC50 (nM)	Ki (nM)	Notes
LRRK2	Cell-free	9	1	[1]
LRRK2 (cellular)	Autophosphorylation in HEK293 cells	9	-	Inhibition of LRRK2 autophosphorylation.[4]
TTK	Kinase profiling panel (187 kinases)	>50% inhibition at 100 nM	-	One of the few off-target kinases identified.[4]
ALK	Kinase profiling panel (392 kinases)	>65% probe displacement at 100 nM	-	Identified in a competitive binding assay.[4]
5-HT2B	Receptor profiling	Moderately potent antagonist	-	[1][4]

## LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions as a kinase and a GTPase. It plays a crucial role in various cellular processes, including vesicular trafficking and autophagy. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, such as Rab8A and Rab10. This phosphorylation modulates the interaction of Rab proteins with their effectors, thereby influencing membrane trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity and are associated with Parkinson's disease.



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LRRK2 signaling and inhibition by **GNE-7915**.

## Experimental Protocols

### In Vitro LRRK2 Kinase Assay using ADP-Glo™

This protocol describes the determination of **GNE-7915** inhibitory activity against LRRK2 kinase using a luminescence-based assay that measures ADP formation.

Materials:

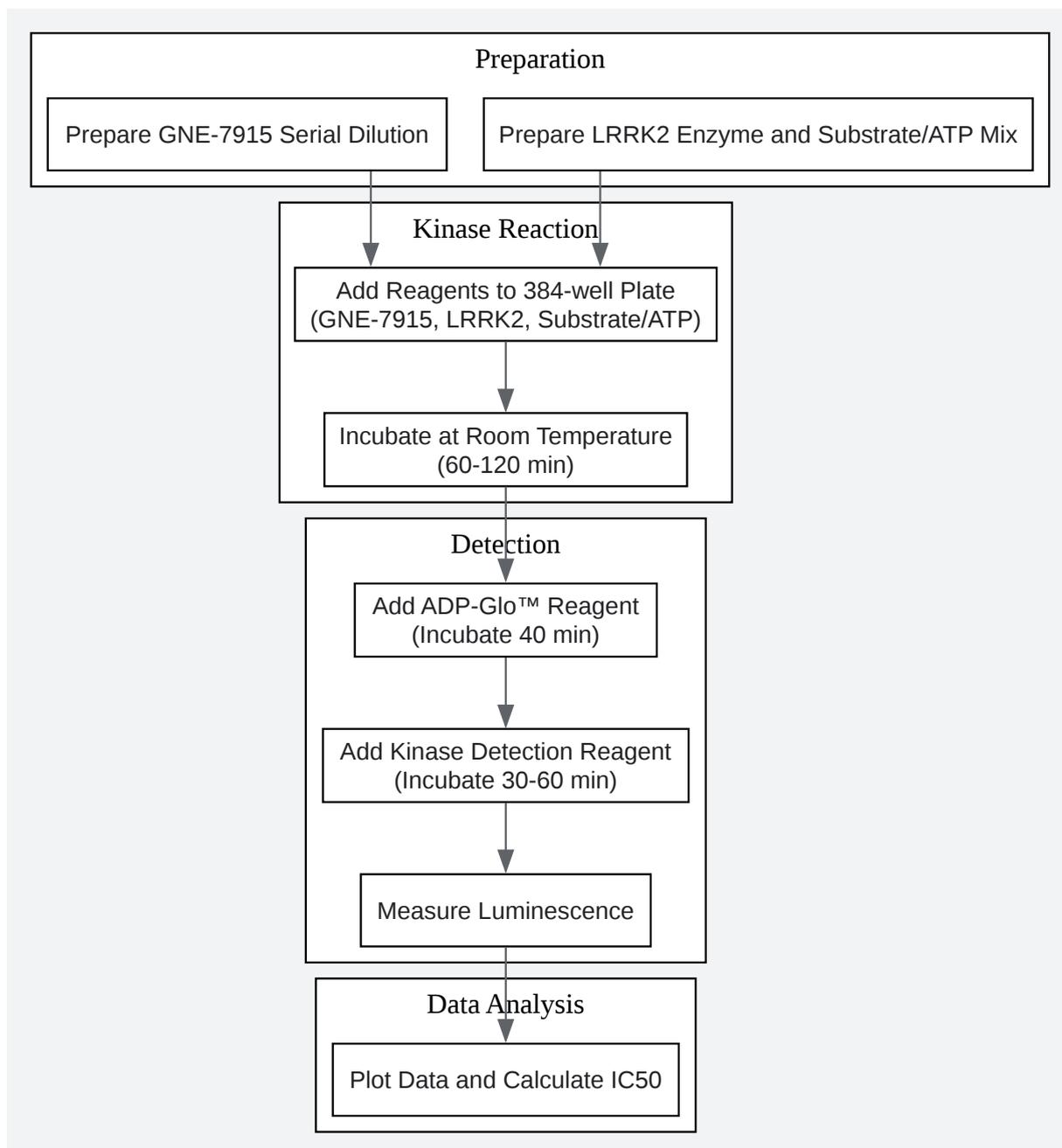
- Recombinant LRRK2 enzyme
- LRRKtide peptide substrate
- **GNE-7915**
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
  - Prepare a serial dilution of **GNE-7915** in DMSO. The final DMSO concentration in the assay should be ≤1%.
- Reaction Setup:
  - Add 1 μL of the **GNE-7915** dilution or DMSO (vehicle control) to the wells of a 384-well plate.

- Add 2  $\mu\text{L}$  of LRRK2 enzyme diluted in Kinase Buffer.
- Initiate the kinase reaction by adding 2  $\mu\text{L}$  of a mixture of LRRKtide substrate and ATP in Kinase Buffer. The final concentrations in a 5  $\mu\text{L}$  reaction volume should be optimized, but typical concentrations are in the range of 10-100  $\mu\text{M}$  for ATP and 100-200  $\mu\text{M}$  for LRRKtide.
- Kinase Reaction:
  - Incubate the plate at room temperature for 60-120 minutes.
- ADP Detection:
  - Add 5  $\mu\text{L}$  of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
- ATP Generation and Luminescence Detection:
  - Add 10  $\mu\text{L}$  of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30-60 minutes.
  - Measure the luminescence using a plate reader.
- Data Analysis:
  - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  - Plot the luminescence signal against the log of the **GNE-7915** concentration.
  - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

## Experimental Workflow Diagram



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Workflow for the **GNE-7915** in vitro kinase assay.

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